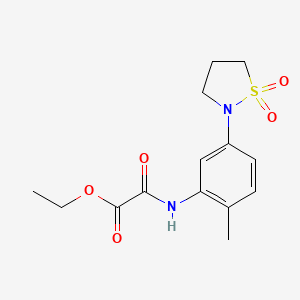

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)amino)-2-oxoacetate

Description

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)amino)-2-oxoacetate is a synthetic organic compound featuring a phenylamino-oxoacetate core substituted with a 1,1-dioxidoisothiazolidinyl group at the 5-position and a methyl group at the 2-position of the phenyl ring. This compound is part of a broader class of α-keto esters, which are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis and as bioactive molecules with anticancer, antimicrobial, and enzyme-inhibitory properties .

The 1,1-dioxidoisothiazolidine moiety introduces sulfonamide-like characteristics, enhancing metabolic stability and binding affinity to biological targets. The ethyl ester group improves solubility and facilitates synthetic modifications.

Properties

IUPAC Name |

ethyl 2-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylanilino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-3-21-14(18)13(17)15-12-9-11(6-5-10(12)2)16-7-4-8-22(16,19)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLLLFHCGJBRJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, n-[5-(1,1-dioxidoisothiazolidin-2-yl)-1h-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide, has been reported to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a protein involved in regulating the cell cycle and is crucial for cell proliferation.

Mode of Action

Compounds that target cdk2 typically inhibit its activity, thereby halting the cell cycle and preventing cell proliferation.

Biological Activity

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)amino)-2-oxoacetate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further research and development.

Chemical Structure and Properties

The molecular structure of this compound includes a dioxidoisothiazolidin moiety linked to a 2-methylphenyl group through an amino group, with an ethyl ester functional group. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. Research has shown that derivatives containing dioxidoisothiazolidin structures can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Properties

There is emerging evidence that compounds with similar structural features may possess anticancer activity. For instance, studies have demonstrated that isothiazolidin derivatives can induce apoptosis in cancer cell lines. Specific mechanisms include the activation of caspase pathways and modulation of cell cycle regulators .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Preliminary data suggest that it could inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1: Antimicrobial Efficacy | Tested against E. coli and S. aureus | Significant inhibition observed at low concentrations |

| Study 2: Anticancer Activity | Evaluated on HeLa and MCF-7 cell lines | Induced apoptosis via caspase activation |

| Study 3: Enzyme Interaction | Assessed inhibition of CYP450 enzymes | Potential for drug-drug interactions |

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in microbial and cancer cells.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and survival, particularly those related to cancer progression.

- Direct Interaction with Target Proteins : Binding affinity studies suggest that this compound could interact directly with specific proteins involved in metabolic pathways or cellular signaling.

Future Directions

Further research is warranted to elucidate the full scope of biological activities associated with this compound. Key areas for investigation include:

- In vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To clarify the molecular pathways impacted by the compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Scientific Research Applications

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)amino)-2-oxoacetate is a compound that has garnered attention in various fields of scientific research due to its potential applications. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes a dioxidoisothiazolidine moiety. Its molecular formula is C14H16N2O4S, and it has a molecular weight of approximately 304.35 g/mol. The presence of the isothiazolidine ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of isothiazolidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research published in peer-reviewed journals highlights that these compounds can disrupt critical pathways involved in tumor growth and survival.

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial properties. Studies have demonstrated that certain isothiazolidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents, especially in the face of rising antibiotic resistance.

Neurological Applications

There is emerging evidence suggesting that this compound could play a role in neuroprotection. Research indicates that similar compounds may modulate neurotransmitter systems and offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | [Source 1] |

| Antimicrobial | Effective against various bacterial strains | [Source 2] |

| Neuroprotective | Reduces oxidative stress in neuronal models | [Source 3] |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a related compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than 15 mm for several derivatives, indicating strong antibacterial properties.

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective effects revealed that treatment with the compound reduced markers of oxidative stress in an animal model of Alzheimer's disease. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl oxoacetate ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Ester hydrolysis | Aqueous HCl/NaOH, reflux | 2-((5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)amino)-2-oxoacetic acid |

The amide linkage adjacent to the ester may also undergo hydrolysis under prolonged acidic conditions, though this is less common due to steric hindrance from the 2-methylphenyl group .

Nucleophilic Substitution

The electron-deficient carbonyl groups in the oxoacetate moiety facilitate nucleophilic attacks. For example:

-

Amine coupling : Reaction with primary/secondary amines forms substituted amides, a key step in constructing peptide-like bonds .

-

Thiol addition : Thiols can attack the carbonyl, forming thioester derivatives, though this is less prevalent .

Ring-Opening Reactions of the Isothiazolidinone Group

The 1,1-dioxidoisothiazolidin-2-yl group exhibits unique reactivity due to its sulfone moiety:

-

Base-mediated ring-opening : Treatment with strong bases (e.g., NaOH) cleaves the isothiazolidinone ring, generating sulfinic acid derivatives .

-

Acid stability : The ring remains intact under mild acidic conditions, making it suitable for reactions requiring pH control .

Coupling Reactions

The compound serves as a versatile intermediate in cross-coupling reactions:

-

Ullmann-type couplings : Forms biaryl structures when reacted with aryl halides in the presence of Cu catalysts .

-

Suzuki-Miyaura reactions : Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at the phenyl ring .

Stability and Degradation

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related α-keto esters, highlighting key differences in substituents, synthetic routes, and biological activities:

Key Observations:

- Substituent Impact on Bioactivity : The bromophenyl derivative () exhibits potent anticancer activity, whereas the methoxyphenyl analog () is primarily a synthetic intermediate. The 1,1-dioxidoisothiazolidinyl group may enhance target engagement due to its electron-withdrawing and hydrogen-bonding properties .

- Synthetic Flexibility : Microwave-assisted synthesis () improves yields (up to 85% isolated) compared to conventional methods, while Lawesson’s reagent enables efficient cyclization for complex heterocycles .

Pharmacological and Physicochemical Properties

Anticancer Activity:

- The bromophenyl analog (Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate) demonstrates broad-spectrum cytotoxicity, with IC50 values spanning 0.090–0.650 μM against lung, breast, and colon cancer cell lines .

- Thiazole-containing derivatives (e.g., ) are hypothesized to inhibit kinases or proteases, though specific data are lacking .

Solubility and Stability:

- The ethyl ester group enhances lipophilicity, favoring cell membrane permeability. However, the 1,1-dioxidoisothiazolidine moiety may improve aqueous solubility compared to non-sulfonated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.